Methyl (4-acrylamidobenzoyl)-D-prolinate
Description
Methyl (4-acrylamidobenzoyl)-D-prolinate is a synthetic compound featuring a D-proline methyl ester core functionalized with a 4-acrylamidobenzoyl group.
Synthesis likely involves acylation of D-proline methyl ester with 4-acrylamidobenzoyl chloride under basic conditions, analogous to sulfonylation and esterification methods described for similar compounds . Applications may include enzyme inhibition or chiral catalysis, extrapolated from studies on peptidyl aldehydes, histone deacetylase inhibitors, and polymeric ionic liquids containing D-prolinate .
Properties
IUPAC Name |
methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-12-8-6-11(7-9-12)15(20)18-10-4-5-13(18)16(21)22-2/h3,6-9,13H,1,4-5,10H2,2H3,(H,17,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQOKZFBTVHKMV-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-acrylamidobenzoyl)-D-prolinate typically involves a multi-step process:
Acrylation: The initial step involves the acrylation of 4-aminobenzoic acid to form 4-acrylamidobenzoic acid. This reaction is usually carried out using acryloyl chloride in the presence of a base such as triethylamine.
Esterification: The next step is the esterification of D-proline with methanol to form methyl D-prolinate. This reaction is catalyzed by an acid such as sulfuric acid.
Coupling: The final step involves the coupling of 4-acrylamidobenzoic acid with methyl D-prolinate. This is typically achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-acrylamidobenzoyl)-D-prolinate undergoes various chemical reactions, including:
Oxidation: The acrylamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
Methyl (4-acrylamidobenzoyl)-D-prolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as hydrogels and nanocomposites, due to its polymerizable acrylamide group.
Mechanism of Action
The mechanism of action of Methyl (4-acrylamidobenzoyl)-D-prolinate involves its interaction with specific molecular targets. The acrylamide group can undergo Michael addition reactions with nucleophiles, such as thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural differences and similarities are highlighted below:
Table 1: Structural Comparison
Key Observations :
- D-prolinate’s stereochemistry is conserved across analogs, critical for interactions with chiral environments in biological systems or catalysts .
Table 3: Functional Comparisons
Insights :
Physical and Crystallographic Properties
Table 4: Crystallographic Data
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